molecular formula C7H15Br2N B3298698 3-(Bromomethyl)-1-methylpiperidine hydrobromide CAS No. 89796-23-6

3-(Bromomethyl)-1-methylpiperidine hydrobromide

Cat. No.: B3298698
CAS No.: 89796-23-6
M. Wt: 273.01
InChI Key: DLHCVBOOBNKDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-methylpiperidine hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The bromomethyl group attached to the piperidine ring enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methylpiperidine hydrobromide typically involves the bromination of 1-methylpiperidine. One common method is the reaction of 1-methylpiperidine with bromine in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method provides higher yields and better control over the reaction conditions. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methylpiperidine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding 1-methylpiperidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and alkoxy derivatives.

    Oxidation: Products include piperidine derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: The major product is 1-methylpiperidine.

Scientific Research Applications

3-(Bromomethyl)-1-methylpiperidine hydrobromide has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methylpiperidine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a piperidine ring.

    3-(Chloromethyl)-1-methylpiperidine hydrochloride: Similar but with a chloromethyl group instead of a bromomethyl group.

    1-Methyl-3-(trifluoromethyl)piperidine: Similar but with a trifluoromethyl group instead of a bromomethyl group.

Uniqueness

3-(Bromomethyl)-1-methylpiperidine hydrobromide is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. The presence of the bromomethyl group enhances its electrophilicity, making it a versatile intermediate in organic synthesis. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its importance as a valuable chemical compound.

Properties

IUPAC Name

3-(bromomethyl)-1-methylpiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHCVBOOBNKDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89796-23-6
Record name Piperidine, 3-(bromomethyl)-1-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89796-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(bromomethyl)-1-methylpiperidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-1-methylpiperidine hydrobromide
Reactant of Route 2
3-(Bromomethyl)-1-methylpiperidine hydrobromide
Reactant of Route 3
Reactant of Route 3
3-(Bromomethyl)-1-methylpiperidine hydrobromide
Reactant of Route 4
3-(Bromomethyl)-1-methylpiperidine hydrobromide
Reactant of Route 5
Reactant of Route 5
3-(Bromomethyl)-1-methylpiperidine hydrobromide
Reactant of Route 6
3-(Bromomethyl)-1-methylpiperidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.